Lipophilicity Reduction via 2,5-Dimethoxyphenyl Group
When compared to the closest commercially available analogue, 3-(difluoromethyl)-2-phenyl-1H-indole (MW 243.25 g/mol, ClogP ≈ 3.8), 3-(difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole (MW 303.30 g/mol) is predicted to exhibit a ClogP of ≈ 3.2 [1]. The 0.6‑unit reduction arises from the two methoxy groups, which add polarity and hydrogen‑bond acceptor capacity without a proportional mass increase. Lower ClogP correlates with reduced promiscuous membrane binding and improved solubility, features that are critical for obtaining interpretable dose‑response curves in enzymatic and cellular SAR campaigns [2].
| Evidence Dimension | Predicted octanol‑water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 3.2 (ChemAxon prediction) |
| Comparator Or Baseline | 3-(Difluoromethyl)-2-phenyl-1H-indole: ClogP ≈ 3.8 |
| Quantified Difference | ΔClogP ≈ -0.6 |
| Conditions | ChemAxon MarvinSketch 21.15.0, pH 7.4, 25 °C |
Why This Matters
A lower ClogP reduces non‑specific binding risk and simplifies hit‑to‑lead ADME profiling, accelerating candidate selection.
- [1] ChemAxon MarvinSketch 21.15.0 logP prediction for 3-(difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole and 3-(difluoromethyl)-2-phenyl-1H-indole. View Source
- [2] Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. J. Med. Chem. 2015, DOI: 10.1021/acs.jmedchem.5b01455. View Source
